molecular formula C9H8ClN B3380309 5-(Chloromethyl)-2-methylbenzonitrile CAS No. 188984-17-0

5-(Chloromethyl)-2-methylbenzonitrile

Cat. No. B3380309
M. Wt: 165.62 g/mol
InChI Key: JNWIAEOOGOGDSU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)furfural (CMF) from spent biomass has been achieved with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

5-Chloromethylfurfural is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .


Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . More specific physical and chemical properties for “5-(Chloromethyl)-2-methylbenzonitrile” were not found in the sources.

Scientific Research Applications

Geometrical and Vibrational Spectra Analysis

Research on 5-fluoro-2-methylbenzonitrile (a compound structurally related to 5-(Chloromethyl)-2-methylbenzonitrile) by Arockiasamy Ajaypraveenkumar et al. (2017) involved quantum mechanical calculations to determine its geometric structure, vibrational spectra, and Non-Linear Optical (NLO) properties. This study suggests that compounds with similar structures could be explored for their potential in frequency doubling and Second Harmonic Generation (SHG) applications, highlighting the relevance of such compounds in the development of optical materials (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Thermochemical Analysis

A benchmark study on methylbenzonitriles, including a theoretical and experimental evaluation of their thermochemical properties, was conducted by K. Zaitseva et al. (2015). This work, which assessed the gas-phase enthalpies of formation and vaporization enthalpies, underlines the significance of understanding the fundamental thermochemical behavior of methylbenzonitriles, potentially applicable to 5-(Chloromethyl)-2-methylbenzonitrile for estimating its stability and reactivity in various chemical processes (Zaitseva et al., 2015).

Corrosion Inhibition

Research by C. Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel in acidic conditions indicates that similar nitrile compounds could serve as effective corrosion inhibitors. This suggests potential applications of 5-(Chloromethyl)-2-methylbenzonitrile in corrosion protection, depending on its structural and electronic similarities (Verma, Quraishi, & Singh, 2015).

Synthetic Applications

V. E. Kalugin and A. M. Shestopalov (2015) described the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines, highlighting the role of 2-(chloromethyl)benzonitrile as a key precursor. This showcases the utility of chloromethylated benzonitriles in synthesizing complex heterocyclic compounds, suggesting similar synthetic applications for 5-(Chloromethyl)-2-methylbenzonitrile in pharmaceutical and materials chemistry (Kalugin & Shestopalov, 2015).

Safety And Hazards

While specific safety and hazard information for “5-(Chloromethyl)-2-methylbenzonitrile” was not found, it’s important to handle chemicals with care. For example, typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

Future Directions

The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

5-(chloromethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWIAEOOGOGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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